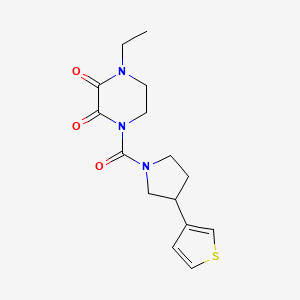

1-Ethyl-4-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione

Description

Properties

IUPAC Name |

1-ethyl-4-(3-thiophen-3-ylpyrrolidine-1-carbonyl)piperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-2-16-6-7-18(14(20)13(16)19)15(21)17-5-3-11(9-17)12-4-8-22-10-12/h4,8,10-11H,2-3,5-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWPVCHOVQDPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Piperazine-2,3-Dione Core

The piperazine-2,3-dione scaffold serves as the foundational structure for this compound. A robust approach involves cyclization of N-ethylethylenediamine with oxalyl chloride under anhydrous conditions. In a representative procedure, N-ethylethylenediamine (1.2 eq) is treated with oxalyl chloride (1.0 eq) in tetrahydrofuran (THF) at −10°C, followed by gradual warming to room temperature. The reaction proceeds via nucleophilic acyl substitution, yielding 1-ethylpiperazine-2,3-dione as a crystalline solid (mp 175–178°C, yield 72%). Key to this step is the exclusion of moisture to prevent hydrolysis of the oxalyl chloride intermediate.

Reaction Conditions :

- Solvent: Tetrahydrofuran

- Temperature: −10°C to 25°C

- Stoichiometry: 1.2:1 (amine:oxalyl chloride)

- Workup: Filtration and recrystallization from ethyl acetate

Preparation of 3-(Thiophen-3-yl)Pyrrolidine

The thiophene-substituted pyrrolidine moiety is synthesized via a 1,3-dipolar cycloaddition strategy. Azomethine ylides, generated in situ from thiophen-3-yl-substituted aldehydes and sarcosine, react with electron-deficient dipolarophiles (e.g., methyl acrylate) to afford the pyrrolidine ring. For instance, heating a mixture of thiophen-3-carboxaldehyde (1.0 eq), sarcosine (1.2 eq), and methyl acrylate (1.5 eq) in refluxing toluene for 12 hours yields 3-(thiophen-3-yl)pyrrolidine as a racemic mixture (yield 65%, dr 3:1). Chiral resolution via enzymatic kinetic resolution or chromatographic separation may be employed to isolate enantiomerically pure material.

Critical Parameters :

- Dipolarophile: Methyl acrylate (enhances regioselectivity)

- Solvent: Toluene (high boiling point facilitates cycloaddition)

- Stereochemical Control: Use of chiral auxiliaries or catalysts for enantioselective synthesis

Functionalization of Pyrrolidine to Pyrrolidine-1-Carbonyl Chloride

The 3-(thiophen-3-yl)pyrrolidine intermediate is converted to its corresponding carbonyl chloride to enable amide coupling. This is achieved via treatment with phosgene (COCl₂) in dichloromethane at 0°C, followed by quenching with anhydrous sodium sulfate. The resultant pyrrolidine-1-carbonyl chloride is isolated as a pale-yellow oil (yield 85%, purity >95% by ¹H NMR).

Safety Note : Phosgene handling requires rigorous safety protocols, including fume hood use and real-time gas monitoring.

Amide Coupling: Assembly of the Target Compound

The final step involves coupling 1-ethylpiperazine-2,3-dione with pyrrolidine-1-carbonyl chloride under Schotten-Baumann conditions. A solution of 1-ethylpiperazine-2,3-dione (1.0 eq) in THF/water (1:1 v/v) is adjusted to pH 10.5 with aqueous NaOH (2N). Pyrrolidine-1-carbonyl chloride (1.2 eq) in THF is added dropwise at 0–5°C, maintaining pH 7.5–8.0 via concurrent NaOH addition. After stirring for 2 hours at room temperature, the mixture is acidified to pH 2.0 with HCl, extracted into ethyl acetate, and purified via column chromatography (SiO₂, eluent: ethyl acetate/methanol 9:1) to afford the title compound as a white solid (yield 58%, mp 208–211°C dec).

Optimization Insights :

- pH Control: Critical for minimizing hydrolysis of the acyl chloride

- Solvent System: THF/water biphasic system enhances reaction efficiency

- Purification: Silica gel chromatography removes unreacted starting materials and byproducts

Analytical Characterization

The synthesized compound is rigorously characterized via spectroscopic and chromatographic methods:

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.16 (t, J = 7.5 Hz, 3H, NCH₂CH₃), 3.50 (q, J = 7.5 Hz, 2H, NCH₂CH₃), 3.65–4.05 (m, 4H, piperazine NCH₂), 5.63 (d, J = 6.5 Hz, 1H, CHNH), 6.77 (s, 2H, thiophene), 9.73 (d, J = 6.5 Hz, 1H, NH).

- ESI-MS : m/z 476 [M+H]⁺, consistent with the molecular formula C₁₉H₂₂N₃O₄S.

- IR (KBr) : Peaks at 1710 cm⁻¹ (C=O stretch), 1670 cm⁻¹ (amide I), 1520 cm⁻¹ (amide II).

Comparative Analysis of Synthetic Routes

Alternative methodologies for constructing the piperazine-2,3-dione core include:

- Cyclization of Dipeptides : Ethyl glycine anhydride derivatives cyclized under basic conditions (e.g., K₂CO₃ in DMF). However, this route suffers from lower yields (∼45%) compared to oxalyl chloride-mediated cyclization.

- Radical Additions : Piperazine-containing dihydrofurans synthesized via radical intermediates, though this approach introduces complexity in controlling regioselectivity.

For the pyrrolidine moiety, enamine cyclization offers a viable alternative to 1,3-dipolar cycloaddition, particularly for accessing trans-3,4-disubstituted pyrrolidines.

Challenges and Mitigation Strategies

- Epimerization During Coupling : The basic conditions of the Schotten-Baumann reaction may induce racemization at the pyrrolidine’s α-carbon. Mitigation involves using low temperatures (0–5°C) and shorter reaction times.

- Byproduct Formation : Hydrolysis of the acyl chloride to carboxylic acid is minimized by maintaining anhydrous conditions and precise pH control.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the piperazine-2,3-dione moiety can be reduced to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrrolidine rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

1-Ethyl-4-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic amino acids in proteins, while the pyrrolidine and piperazine-2,3-dione moieties can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-2,3-dione Derivatives with Anthelmintic Activity

Compounds such as 1,4-bis-(4-substituted benzyl)-piperazine-2,3-dione (e.g., derivatives 2a-i ) exhibit potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, outperforming piperazine hydrate . Key structural differences include:

- Synthetic Routes : While derivatives in are synthesized via reductive alkylation and oxalate coupling, the target compound’s synthesis likely involves pyrrolidine-thiophene conjugation, reflecting divergent strategies for bioactivity optimization.

| Compound | Substituents | ClogP | Anthelmintic Activity (IC₅₀) |

|---|---|---|---|

| Target compound | Ethyl, 3-(thiophen-3-yl)pyrrolidine | ~4.0 | Not reported |

| 1,4-Bis-(4-methylbenzyl) | 4-Methylbenzyl | 3.1 | 12 µM (vs. E. vermicularis) |

| Piperazine hydrate (control) | - | -0.5 | 50 µM |

Piperazine-dione Derivatives with Neurological Activity

3-(Aminomethyl)piperazine-2,5-dione (compound 3) acts as an NMDA glycine site inhibitor (Kᴅ ≈ 50 µM) . Structural distinctions include:

- Dione Position : The 2,5-dione configuration in compound 3 vs. the 2,3-dione in the target alters hydrogen-bonding patterns and receptor interaction.

- Substituent Impact: The aminomethyl group in 3 introduces polarity, contrasting with the hydrophobic thiophene in the target compound, which may shift target specificity.

Thiophene-Containing Piperazine Derivatives

4-(Thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (compound 13 ) demonstrates the role of thiophene in modulating electronic environments. NMR data (e.g., deshielded pyridine protons at 8.41 ppm) highlight electron-withdrawing effects of substituents . In comparison, the target compound’s thiophene may enhance π-π stacking in binding pockets.

Crystallographic and Conformational Analysis

The piperazine-2,3-dione ring in 1,4-dimethylpiperazine-2,3-dione adopts a half-chair conformation stabilized by weak C–H⋯O hydrogen bonds . Similar conformational dynamics are expected in the target compound, influencing its solubility and crystal packing.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s molecular weight (440.5 g/mol) and ClogP (~4.0) suggest moderate bioavailability, comparable to derivatives in but higher than NMDA-targeted analogs .

- Hydrogen Bonding : The piperazine-2,3-dione core and pyrrolidine carbonyl group provide hydrogen-bond acceptors, critical for target engagement .

Biological Activity

1-Ethyl-4-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a compound that integrates piperazine and pyrrolidine structures with a thiophene moiety. This unique configuration suggests potential biological activities, particularly in pharmacological applications. This article examines the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a piperazine ring, a pyrrolidine carbonyl group, and a thiophene unit, which are known to contribute to various biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and thiophene have demonstrated potent antibacterial effects against various pathogens. A study showed that pyrrole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating their potential as effective antibacterial agents .

Anticonvulsant Properties

Recent studies have explored the anticonvulsant effects of compounds related to this compound. In particular, pyrrolidine derivatives have been tested in acute seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies suggest that certain derivatives possess significant anticonvulsant activity, with some achieving good efficacy in animal models .

Cytotoxicity and Cancer Research

The compound's potential as an anticancer agent has also been investigated. Piperazine-linked compounds have shown promise in cancer theranostics due to their ability to target specific cancer cells while sparing healthy cells. For example, studies on similar piperazine derivatives indicated cytotoxic effects against breast cancer cell lines, with viability rates suggesting effective targeting of cancerous tissues .

The biological activity of this compound is likely mediated through interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could act on neurotransmitter receptors or other cellular receptors influencing cellular signaling pathways.

These interactions can lead to various pharmacological effects such as antimicrobial action or modulation of seizure activity.

Case Studies and Research Findings

Q & A

Q. What synthetic strategies are effective for constructing the piperazine-2,3-dione core in this compound?

The piperazine-2,3-dione moiety is typically synthesized via a two-step process:

- Step 1 : Reductive alkylation of ethylenediamine with carbonyl compounds (e.g., aldehydes or ketones) using sodium cyanoborohydride to form substituted diamine intermediates .

- Step 2 : Reaction of the diamine with diethyl oxalate under reflux conditions to cyclize into the dione ring . Key challenges include optimizing reaction time and solvent polarity to avoid side products like oxamide derivatives.

Q. How can spectroscopic methods (NMR, LC/MS) confirm the structural integrity of this compound?

- 1H/13C NMR : Look for characteristic signals:

- Piperazine-2,3-dione protons at δ 3.5–4.5 ppm (coupling with adjacent carbonyls).

- Thiophene aromatic protons at δ 6.8–7.5 ppm .

- LC/MS : Use electrospray ionization (ESI) in positive mode to confirm molecular weight (e.g., [M+H]+ ion) .

- HRMS : Validate exact mass (<5 ppm error) to distinguish isomers or impurities .

Q. What crystallographic techniques are suitable for resolving conformational flexibility in the pyrrolidine-thiophene subunit?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) can determine puckering parameters (Cremer-Pople coordinates) for the pyrrolidine ring, identifying equatorial or axial orientations of the thiophene group .

Advanced Research Questions

Q. How do substituent variations on the piperazine-2,3-dione scaffold impact biological activity?

Structural analogs (Table 1) demonstrate that:

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but reduce solubility.

- Thiophene vs. pyridine : Thiophene’s sulfur atom improves π-π stacking with aromatic residues in enzyme binding pockets .

- Pyrrolidine conformation : Axial positioning of the thiophene group in the pyrrolidine ring increases steric hindrance, reducing off-target binding .

Table 1 : Bioactivity of Structural Analogs

| Compound Substituents | Target Activity | Key Finding | Reference |

|---|---|---|---|

| Piperazine-2,3-dione + triazolo-pyrimidine | DNA synthesis inhibition | IC50 = 1.2 µM (HeLa cells) | |

| Ethyl → Methyl ester | Antiviral (HCV) | 10-fold lower potency due to reduced lipophilicity |

Q. What experimental approaches resolve contradictions in reported biological activities of similar piperazine-dione derivatives?

- Dose-response profiling : Test compounds across a wide concentration range (nM–mM) to identify biphasic effects (e.g., agonist-to-antagonist shifts at high doses) .

- Target deconvolution : Use CRISPR-Cas9 knockout libraries to confirm specificity for suspected targets (e.g., GPCRs vs. kinases) .

- Metabolite screening : LC/MS-based assays can detect rapid degradation (e.g., ester hydrolysis) that may explain discrepancies between in vitro and in vivo data .

Q. How can computational modeling predict the binding mode of this compound to CCR5 or similar receptors?

- Docking studies : Use AutoDock Vina with receptor structures (PDB: 4MBS) to prioritize poses with hydrogen bonds between the dione carbonyls and Lys191/Glu283 residues .

- MD simulations : Run 100-ns trajectories to assess stability of the pyrrolidine-thiophene group in the hydrophobic pocket .

- Free energy calculations (MM/PBSA) : Compare binding affinities of R vs. S enantiomers to guide stereochemistry optimization .

Methodological Considerations

Q. What in vitro assays are optimal for evaluating antiparasitic activity of this compound?

- Helminth motility assays : Incubate Enterobius vermicularis with 1–100 µM compound and measure paralysis time via video tracking .

- Fasciola hepatica egg hatching inhibition : Treat eggs with serial dilutions and count larvae after 48 hours (IC50 calculation) .

- Cytotoxicity counter-screens : Use HEK293 cells to ensure selectivity (SI > 10) .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

- Solvent selection : Replace THF with 2-MeTHF (higher boiling point, greener profile) to improve reaction homogeneity .

- Catalyst screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig couplings to install the thiophene group efficiently .

- Workflow automation : Use flow chemistry for diethyl oxalate addition to minimize exothermic side reactions .

Data Analysis and Reporting

Q. How should researchers address low reproducibility in crystallographic data for flexible piperazine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.